molecular formula C15H11ClN2O B4880600 1-(4-chlorophenyl)-4-methoxyphthalazine

1-(4-chlorophenyl)-4-methoxyphthalazine

Cat. No.: B4880600
M. Wt: 270.71 g/mol
InChI Key: DWDZXUBJENYXQG-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-4-methoxyphthalazine is a chemical building block of significant interest in medicinal and synthetic chemistry. This compound features a phthalazine core, a nitrogen-containing heterocycle, which is substituted with a 4-chlorophenyl group and a methoxy group. These functional groups make it a versatile intermediate for further chemical transformations and structure-activity relationship (SAR) studies. While specific studies on this exact molecule are not available, research on closely related analogs provides strong evidence of its potential utility. Phthalazine derivatives, particularly those with chloro and aryl substituents, are recognized as key precursors for the synthesis of a wide range of novel compounds with potential biological activity . For instance, 1-chloro-4-(4-phenoxyphenyl)phthalazine has been used as a reactive starting material for synthesizing derivatives that were subsequently screened for antitumor and antioxidant activities . Some of these synthesized phthalazine derivatives demonstrated potent cytotoxic effects against various human tumor cell lines, highlighting the pharmacological relevance of this chemical class . Furthermore, the structural motif of a phthalazine ring linked to a chlorophenyl group is found in compounds listed in patents related to apoptosis promotion, indicating a potential application in oncology research . As a reagent, this compound is intended for research applications only and is not for diagnostic or therapeutic use. Researchers can leverage this compound to develop new chemical entities, exploring its reactivity with different nucleophiles to create libraries of molecules for drug discovery and material science programs.

Properties

IUPAC Name

1-(4-chlorophenyl)-4-methoxyphthalazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O/c1-19-15-13-5-3-2-4-12(13)14(17-18-15)10-6-8-11(16)9-7-10/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWDZXUBJENYXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C2=CC=CC=C21)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-chlorophenyl)-4-methoxyphthalazine typically involves the reaction of 4-chlorobenzaldehyde with hydrazine hydrate to form 4-chlorophenylhydrazine. This intermediate is then reacted with phthalic anhydride under acidic conditions to yield the desired phthalazine derivative. The reaction conditions often include refluxing in a suitable solvent such as ethanol or acetic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

1-(4-chlorophenyl)-4-methoxyphthalazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-chlorophenylphthalazine-4-carboxylic acid, while nucleophilic substitution of the chlorine atom can produce various substituted phenyl derivatives .

Scientific Research Applications

1-(4-chlorophenyl)-4-methoxyphthalazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-chlorophenyl)-4-methoxyphthalazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and subsequent catalytic activity. In receptor binding studies, it may act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Electronic Comparisons

The table below summarizes key structural and electronic differences between 1-(4-chlorophenyl)-4-methoxyphthalazine and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Features Reference
This compound Phthalazine 1-(4-ClPh), 4-OCH₃ C₁₅H₁₁ClN₂O* Electron-rich due to methoxy; planar phthalazine core enables π-π stacking. -
4-(4-Chlorobenzyl)phthalazin-1(2H)-one Phthalazinone 4-(4-ClBenzyl) C₁₅H₁₁ClN₂O Ketone group at position 1 increases polarity; similarity score 0.61 .
1-(4-Chlorophenyl)pyrazolidin-3-one Pyrazolidinone 1-(4-ClPh) C₉H₇ClN₂O Five-membered ring with lower aromaticity; synthesized via solvent-free ball milling .
(E)-1-(4-Chlorophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one Chalcone (propenone) 4-ClPh, 4-isoPrPh C₁₈H₁₅ClO Extended conjugation enhances UV absorption; cytotoxic activity reported .
1-(4-Chlorophenyl)-1,3,8-triazaspiro[4.5]decan-4-one Spirocyclic system 4-ClPh, spiro-N-heterocycle C₁₃H₁₆ClN₃O Rigid spiro structure impacts bioavailability; potential CNS activity .

*Inferred formula based on structural analogs.

Spectroscopic and Computational Insights

  • Electronic Properties : DFT studies on analogs like (E)-3-(4-chlorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one reveal HOMO-LUMO gaps (~4.5 eV) influenced by electron-withdrawing Cl and electron-donating OCH₃ groups . Similar trends are expected for this compound.
  • Fluorescence : N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide exhibits strong fluorescence (λem = 420 nm), suggesting that methoxy and chloroaryl groups enhance emission properties in related systems .

Key Differentiators and Challenges

  • Structural Uniqueness : The phthalazine core distinguishes this compound from spirocyclic or chalcone-based analogs, offering distinct electronic and steric profiles.
  • Synthetic Complexity: Compared to solvent-free or microwave-assisted methods for pyrazolidinones and chalcones, phthalazine synthesis may require harsher conditions or specialized catalysts.
  • Data Gaps: Limited experimental data on the target compound’s spectroscopic or biological activity necessitate further studies to validate computational predictions .

Q & A

Q. Advanced

  • Molecular Docking : Predict binding affinities to target proteins (e.g., kinases, GPCRs) using software like AutoDock. Evidence shows thiazole derivatives dock into anti-inflammatory targets with ΔG = -9.2 kcal/mol .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett constants) with bioactivity to guide synthetic modifications .
  • MD Simulations : Assess stability of ligand-receptor complexes over 100-ns trajectories to prioritize candidates for in vitro testing .

How does substituent variation at the phthalazine core influence biological activity?

Q. Advanced

  • Chlorophenyl Group : Enhances lipophilicity and π-π stacking with aromatic residues in enzyme active sites. Derivatives with 4-Cl substitution show 10-fold higher COX-2 inhibition than unsubstituted analogs .
  • Methoxy Position : Para-methoxy groups improve metabolic stability by blocking cytochrome P450 oxidation. Ortho-substitution reduces steric hindrance in binding pockets .
  • Triazole/Thiazole Hybrids : Hybrid scaffolds (e.g., triazole-thioether derivatives) exhibit dual antiviral and anti-inflammatory activity (IC₅₀ = 2.1–8.7 μM) .

What analytical challenges arise in quantifying this compound in biological matrices?

Q. Advanced

  • Matrix Interference : Plasma proteins and lipids require extraction via SPE or protein precipitation with acetonitrile.
  • Detection Limits : LC-MS/MS achieves LOD = 0.1 ng/mL using MRM transitions (e.g., m/z 315 → 270) .
  • Degradation Products : Monitor oxidative byproducts (e.g., 4-chlorobenzoic acid) via HPLC with UV/Vis detection (λ = 254 nm) .

How can reaction mechanisms for key synthetic steps (e.g., cyclization) be validated experimentally?

Q. Advanced

  • Isotopic Labeling : 18^{18}O-labeled reagents track oxygen incorporation during methoxylation.
  • Kinetic Studies : Pseudo-first-order rate constants (k = 0.05–0.12 min⁻¹) confirm nucleophilic attack as the rate-determining step in cyclization .
  • Trapping Intermediates : Low-temperature NMR (-40°C) isolates reactive intermediates like nitrilium ions .

What strategies improve the thermal stability of this compound derivatives?

Q. Advanced

  • Crystallinity Enhancement : Recrystallization from ethyl acetate/hexane yields polymorphs with higher melting points (ΔTm = +15°C) .
  • Derivatization : Acetylation of free hydroxyl groups reduces hygroscopicity and decomposition at >150°C .
  • Thermal Analysis : DSC profiles (TGA/DSC) identify decomposition thresholds (Tₐ = 220–240°C) for formulation stability testing .

How are contradictions in reported biological activities resolved across studies?

Q. Advanced

  • Meta-Analysis : Pool data from multiple assays (e.g., IC₅₀ values from kinase vs. protease targets) to identify structure-activity trends .
  • Assay Standardization : Normalize results using reference inhibitors (e.g., staurosporine for kinase assays) to reduce inter-lab variability.
  • Off-Target Profiling : Use proteome-wide screens (e.g., KINOMEscan) to distinguish specific vs. non-specific interactions .

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